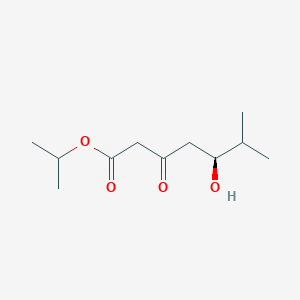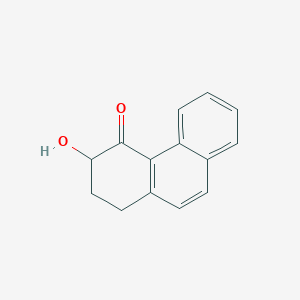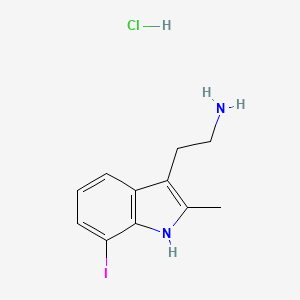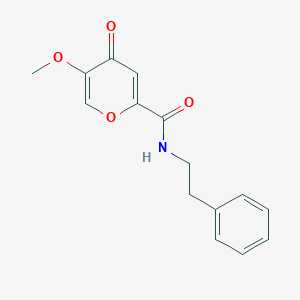
5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide is a chemical compound belonging to the class of pyran derivatives It features a pyran ring substituted with a methoxy group at the 5-position, a keto group at the 4-position, and a phenethylamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 5-methoxy-2-hydroxyacetophenone and phenethylamine.
Keto Group Introduction: The keto group at the 4-position is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromic acid.
Amide Formation: The final step involves the formation of the amide group at the 2-position through a reaction with phenethylamine under conditions favoring amide bond formation, such as using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form derivatives such as carboxylic acids.
Reduction: Reduction reactions can be performed to convert the keto group to a hydroxyl group, resulting in the formation of hydroxyl derivatives.
Substitution: Substitution reactions at the methoxy or amide groups can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation of the keto group.
Hydroxyl Derivatives: Resulting from reduction of the keto group.
Substituted Derivatives: Resulting from substitution reactions at the methoxy or amide groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the treatment of inflammatory and infectious diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Similar structure but lacks the methoxy group.
7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide: Similar chromone derivative with a different substitution pattern.
2-Carboxy-5-hydroxy-4-pyrone: Another pyran derivative with hydroxyl and carboxylic acid groups.
Uniqueness: 5-Methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyran derivatives. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C15H15NO4 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
5-methoxy-4-oxo-N-(2-phenylethyl)pyran-2-carboxamide |
InChI |
InChI=1S/C15H15NO4/c1-19-14-10-20-13(9-12(14)17)15(18)16-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,18) |
Clave InChI |
MVHKCOZJULNPSD-UHFFFAOYSA-N |
SMILES canónico |
COC1=COC(=CC1=O)C(=O)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)
![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
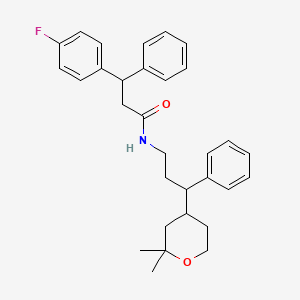
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)
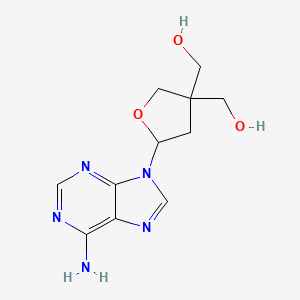
![(3R)-N-{(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15172718.png)
![Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B15172740.png)
